Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C12H15N3O5 and a molecular weight of 281.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, a nitro group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate typically involves the reaction of 2-formyl-6-nitropyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The nitro group and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Tert-butyl 2-(2-formyl-6-nitropyridin-4-YL)ethylcarbamate
Uniqueness
Tert-butyl (2-formyl-6-nitropyridin-4-YL)methylcarbamate is unique due to the presence of both a formyl group and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N3O5 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
tert-butyl N-[(2-formyl-6-nitropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)13-6-8-4-9(7-16)14-10(5-8)15(18)19/h4-5,7H,6H2,1-3H3,(H,13,17) |
InChI Key |
MYNYWLHMAIAUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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